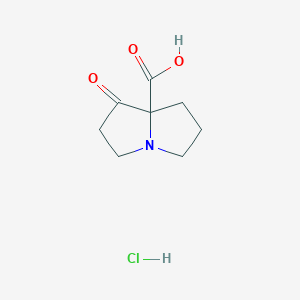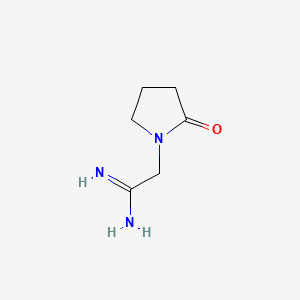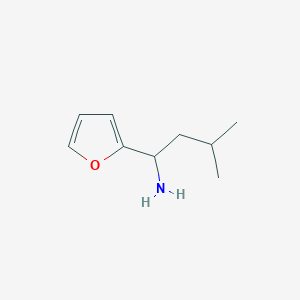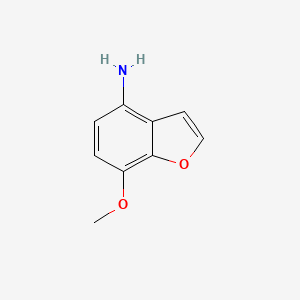
1-Oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves multiple steps, starting with the cyclization of appropriate precursors. One common synthetic route includes the cyclization of hexahydro-1H-pyrrolizine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can be compared with other similar compounds, such as tetrahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride and other pyrrolizine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride lies in its specific functional groups and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Comparaison Avec Des Composés Similaires
Tetrahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Other pyrrolizine derivatives
Propriétés
Formule moléculaire |
C8H12ClNO3 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
7-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-5-9-4-1-3-8(6,9)7(11)12;/h1-5H2,(H,11,12);1H |
Clé InChI |
RRTJVEMRRMNITD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(=O)CCN2C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)

![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)

